2-fluoro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Overview
Description
2-fluoro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C17H13FN2O2S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.06817700 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Medical Imaging and Receptor Study
- Development of Fluorine-18-labeled Antagonists : Compounds similar to "2-fluoro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide" have been synthesized for developing fluorine-18-labeled 5-HT1A antagonists. These fluorinated derivatives are used in positron emission tomography (PET) imaging to study the serotonin 1A receptor distribution and dynamics in the brain, providing insights into neurological disorders and potential therapeutic targets (Lang et al., 1999).
- Alzheimer’s Disease Research : Fluorinated benzamide analogues, acting as selective serotonin 1A (5-HT(1A)) molecular imaging probes, have been utilized in PET studies to quantify 5-HT(1A) receptor densities in Alzheimer's disease patients. These studies offer crucial insights into the neurobiological changes associated with Alzheimer's and other cognitive impairments, highlighting the role of serotonin receptors in the disease's pathology (Kepe et al., 2006).
Synthesis and Characterization for Potential Biological Activities
- Synthesis of Fluorinated Heterocyclic Compounds : Research on the efficacious synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones using 2-fluoroacrylic building blocks demonstrates the versatility of such fluorinated compounds in creating bioactive molecules. These synthetic routes open avenues for developing new drugs with enhanced pharmacological properties (Shi et al., 1996).
- Fluorescent Probes for Sensing Applications : The development of fluorinated benzoxazole and benzothiazole analogues has led to the creation of fluorescent probes capable of sensing pH changes and metal cations. These compounds exhibit high sensitivity and selectivity, making them valuable tools for biological and chemical sensing applications (Tanaka et al., 2001).
Properties
IUPAC Name |
2-fluoro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O2S/c1-22-12-6-4-5-11(9-12)15-10-23-17(19-15)20-16(21)13-7-2-3-8-14(13)18/h2-10H,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOOVJCGWNBEEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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